molecular formula C14H26O3 B1593724 Ethyl 2-acetyldecanoate CAS No. 24317-95-1

Ethyl 2-acetyldecanoate

Cat. No.: B1593724
CAS No.: 24317-95-1
M. Wt: 242.35 g/mol
InChI Key: APTZVOCKCUIHMY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyldecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from the reaction between acetic acid and decanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldecanoate can be synthesized through the esterification reaction between acetic acid and decanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and decanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature to facilitate the esterification reaction. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyldecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-acetyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and decanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

    Methyl butyrate: Known for its pineapple-like smell, used in flavorings.

    Ethyl propionate: Used in the food industry for its fruity aroma.

Uniqueness: Ethyl 2-acetyldecanoate is unique due to its specific combination of acetic acid and decanoic acid, which gives it distinct chemical properties and applications. Its longer carbon chain compared to other esters like ethyl acetate or methyl butyrate provides different physical and chemical characteristics, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

ethyl 2-acetyldecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZVOCKCUIHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947147
Record name Ethyl 2-acetyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24317-95-1
Record name Decanoic acid, 2-acetyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24317-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetyldecanoate
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Record name Ethyl 2-acetyldecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-acetyldecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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